molecular formula C10H6BrNO B1439949 8-Bromoquinoline-4-carbaldehyde CAS No. 898391-87-2

8-Bromoquinoline-4-carbaldehyde

Cat. No.: B1439949
CAS No.: 898391-87-2
M. Wt: 236.06 g/mol
InChI Key: JRKLRIAIMIKGHT-UHFFFAOYSA-N
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Description

8-Bromoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 8th position and an aldehyde group at the 4th position on the quinoline ring. It is typically found as a crystalline solid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-4-carbaldehyde can be achieved through several methods. One common approach involves the bromination of quinoline followed by formylation. The bromination is typically carried out using bromine or a bromine source in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromoquinoline-4-carbaldehyde is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromoquinoline-4-carbaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group confer unique reactivity to the compound, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

    8-Chloroquinoline-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    8-Iodoquinoline-4-carbaldehyde: Similar structure but with an iodine atom instead of bromine.

    Quinoline-4-carbaldehyde: Lacks the halogen substituent.

Uniqueness: 8-Bromoquinoline-4-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical transformations that are not possible with other halogenated quinoline derivatives .

Biological Activity

8-Bromoquinoline-4-carbaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by its bromine substituent and an aldehyde functional group, which enhance its reactivity. The compound can undergo various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction : It can be reduced to yield an alcohol.
  • Substitution : The bromine atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

The unique structure of this compound enables it to interact with multiple biological targets, influencing various cellular pathways. This property makes it a valuable precursor for synthesizing biologically active compounds.

Biological Activities

The biological activities of this compound have been investigated across several studies. Notably, it has shown potential in the following areas:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties, including antibacterial and antifungal activities. For instance, 8-Bromoquinoline derivatives have been tested against various pathogenic bacteria and fungi, demonstrating efficacy in inhibiting their growth .

Antitubercular Activity

A study focused on quinoline derivatives revealed that certain modifications led to enhanced activity against Mycobacterium tuberculosis. Compounds structurally similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against Mtb, showing promising results .

CompoundMIC (µg/mL)Activity
7i1Strong
7m0.5Very Strong

Antiviral Activity

Recent investigations have highlighted the antiviral potential of quinoline derivatives against various viral strains. For example, compounds derived from the quinoline scaffold exhibited potent activity against enterovirus D68 (EV-D68), with some derivatives showing a nearly tenfold increase in antiviral potency compared to earlier compounds .

Case Studies

  • Antitubercular Screening :
    A study synthesized a series of 2-arylquinoline derivatives and screened them for antitubercular activity. Among the tested compounds, two derivatives showed significant inhibition against Mtb with MIC values below 10 µg/mL, suggesting that structural modifications could lead to more effective treatments .
  • Antiviral Efficacy :
    In a study assessing the antiviral properties of quinoline analogues against EV-D68, compound modifications led to enhanced activity. The structure-activity relationship (SAR) indicated that specific substitutions at the para position significantly improved efficacy .

Properties

IUPAC Name

8-bromoquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKLRIAIMIKGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676540
Record name 8-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898391-87-2
Record name 8-Bromoquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromoquinoline-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As shown in step 9-iii of Scheme 9, selenium dioxide (764.7 g, 6.754 mol) was taken up in 3.25 L of dioxane and 500 mL of water. The stirred solution was heated to 77° C. and 8-bromo-4-methylquinoline (compound 2030, 500 g, 2.251 mol) was added in one portion. The reaction mixture was stirred at reflux for 30 minutes and then cooled with a water bath to about 45° C., at which temperature a precipitate was observed. The suspension was filtered through diatomaceous earth which was subsequently washed with the hot THF to dissolve any residual solids. The filtrate was concentrated to a minimum volume under reduced pressure and 2M NaOH (2.81 L, 5.63 mol) was added to achieve a pH of 8 to 9. The reaction mixture was stirred at this pH for 30 minutes. A precipitate resulted which was collected by filtration and air-dried overnight to produce 8-bromoquinoline-4-carbaldehyde (compound 2031) as an yellowish solid: MS=236.16 (M+H); 1H NMR (300 MHz, CDCl3) δ 10.52 (s, 1H), 9.34 (d, J=4.2 Hz, 1H), 9.05 (dd, J=8.5, 1.2 Hz, 1H), 8.18 (dd, J=7.5, 1.3 Hz, 1H), 7.88 (d, J=4.2 Hz, 1H), 7.60 (dd, J=8.5, 7.5 Hz, 1H). This material was used as is in subsequent reactions.
Quantity
764.7 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.81 L
Type
reactant
Reaction Step Three
Quantity
3.25 L
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.